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Introduction
Disperse Red 60, chemically known as 1-amino-4-hydroxy-2-phenoxyanthraquinone, is a

synthetic dye belonging to the anthraquinone class.[1][2][3] Its molecular formula is C₂₀H₁₃NO₄,

and its CAS Registry Number is 17418-58-5.[1][4] Characterized as a dark red, crystalline solid,

it is insoluble in water but exhibits solubility in various organic solvents, including

dichloromethane.[2] While extensively utilized in the textile industry for dyeing synthetic fibers,

a comprehensive understanding of its photophysical properties is crucial for researchers

exploring its potential in other advanced applications, including as a molecular probe or in

materials science. This technical guide provides a detailed overview of the core photophysical

characteristics of Disperse Red 60, outlines relevant experimental protocols, and presents key

data in a structured format.

Core Photophysical Properties
The photophysical behavior of Disperse Red 60 is governed by its extended π-conjugated

system inherent to the anthraquinone core, substituted with electron-donating amino and

hydroxyl groups and a phenoxy group. These structural features give rise to its characteristic

red color and influence its interaction with light.
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The electronic absorption spectrum of Disperse Red 60 in the visible region is a key

characteristic. While specific data for a range of solvents is not extensively published in readily

available literature, it is established that, like similar red dyes, its maximum absorption (λmax)

is expected to be in the 390 to 550 nm range.[5] A standard absorbance-concentration curve

for Disperse Red 60 has been documented, indicating a linear relationship that is fundamental

for quantitative analysis.[6]

The emission properties, including the fluorescence quantum yield, are critical parameters for

applications such as fluorescence microscopy or as a fluorescent probe. However, detailed

quantitative data on the emission maximum (λem) and fluorescence quantum yield (Φf) of

Disperse Red 60 are not widely reported in the scientific literature. Generally, anthraquinone

dyes can exhibit fluorescence, but their quantum yields can vary significantly based on their

molecular structure and environment.

Table 1: Summary of Known Photophysical and Chemical Properties of Disperse Red 60

Property Value/Description

Chemical Name 1-amino-4-hydroxy-2-phenoxyanthraquinone

Synonyms C.I. 60756, Solvent Red 146

CAS Number 17418-58-5

Molecular Formula C₂₀H₁₃NO₄

Molecular Weight 331.32 g/mol

Appearance Dark red solid

Solubility Insoluble in water, soluble in dichloromethane

Expected λmax Range 390 - 550 nm

Experimental Protocols
The determination of the photophysical properties of Disperse Red 60 involves standard

spectroscopic techniques. The following are detailed methodologies for key experiments.
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Measurement of Absorption Spectra
Objective: To determine the absorption spectrum and the wavelength of maximum absorbance

(λmax) of Disperse Red 60 in a specific solvent.

Methodology:

Solution Preparation: Prepare a stock solution of Disperse Red 60 in a spectroscopic grade

solvent (e.g., methanol, dichloromethane, or DMSO) of a known concentration (e.g., 1 x 10⁻³

M). From this stock solution, prepare a series of dilutions to obtain concentrations in the

range where absorbance is linear with concentration (typically 10⁻⁶ to 10⁻⁵ M).

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

Measurement:

Use a pair of matched quartz cuvettes (typically 1 cm path length).

Fill both the reference and sample cuvettes with the pure solvent to record a baseline.

Replace the solvent in the sample cuvette with the most dilute solution of Disperse Red
60 and record the absorption spectrum over a relevant wavelength range (e.g., 300-700

nm).

Repeat the measurement for all concentrations.

Data Analysis: The wavelength at which the highest absorbance is recorded is the λmax. The

molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl), where

A is the absorbance at λmax, c is the molar concentration, and l is the path length of the

cuvette.

Measurement of Fluorescence Emission Spectra and
Quantum Yield
Objective: To determine the fluorescence emission spectrum and the relative fluorescence

quantum yield (Φf) of Disperse Red 60.

Methodology:
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Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp),

excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

Standard Selection: Choose a well-characterized fluorescence standard with a known

quantum yield that absorbs and emits in a similar spectral region to Disperse Red 60 (e.g.,

Rhodamine 6G or Rhodamine 101).[7]

Solution Preparation: Prepare a series of dilute solutions of both the Disperse Red 60
sample and the standard in the same spectroscopic grade solvent. The absorbance of these

solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter

effects.

Measurement:

Record the absorption spectra for all solutions.

Record the corrected fluorescence emission spectra for all solutions using the same

excitation wavelength for both the sample and the standard. The excitation wavelength

should ideally be at the absorption maximum of the dye.

Data Analysis:

Integrate the area under the corrected emission spectra for both the sample and the

standard.

Plot the integrated fluorescence intensity versus absorbance for both the sample and the

standard. The plots should be linear.

The quantum yield of the sample (Φsample) is calculated using the following equation:

Φsample = Φstandard × (msample / mstandard) × (η²sample / η²standard)

where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence

intensity versus absorbance, and η is the refractive index of the solvent.[8][9]

Visualization of Experimental Workflow
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The general workflow for determining the photophysical properties of a dye like Disperse Red
60 can be visualized as a logical progression of steps.
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Caption: Workflow for Photophysical Characterization.
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The photophysical properties of anthraquinone dyes are often sensitive to the polarity of their

solvent environment, a phenomenon known as solvatochromism.[10] For amino-substituted

anthraquinones, an increase in solvent polarity can lead to a bathochromic (red) shift in the

absorption and emission spectra. This is attributed to the stabilization of the more polar excited

state by the polar solvent molecules. While specific solvatochromic data for Disperse Red 60
is not readily available, it is a critical factor to consider when utilizing this dye in different media,

as its color and fluorescence characteristics may vary.

Conclusion
Disperse Red 60 is an anthraquinone dye with established applications in the textile industry.

Its core photophysical properties, stemming from its chemical structure, make it a subject of

interest for broader scientific research. This technical guide has summarized the known

properties of Disperse Red 60 and provided detailed experimental protocols for the

determination of its key photophysical parameters. The provided workflow and data tables offer

a foundational resource for researchers and professionals in drug development and materials

science who wish to explore the potential of Disperse Red 60 in novel applications. Further

research to quantify the photophysical parameters of Disperse Red 60 in a variety of solvents

is warranted to fully elucidate its behavior and expand its utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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